N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide
Description
N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}benzohydrazide is a hydrazone derivative synthesized via the condensation of benzohydrazide with 4-(dimethylamino)benzaldehyde. This compound features a benzoyl core (C₆H₅CO-) linked to a hydrazone group (–NHN=CH–) substituted with a 4-(dimethylamino)phenyl moiety. The dimethylamino (–N(CH₃)₂) group at the para position of the aromatic ring enhances electron-donating properties, influencing its electronic structure and reactivity.
Properties
CAS No. |
25642-37-9 |
|---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C16H17N3O/c1-19(2)15-10-8-13(9-11-15)12-17-18-16(20)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,20)/b17-12+ |
InChI Key |
DWXAPYADWDBIII-SFQUDFHCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through the condensation reaction of 4-(dimethylamino)benzaldehyde with benzohydrazide. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol, leading to the formation of the hydrazone derivative. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.
Antimicrobial Properties
Research indicates that similar benzohydrazide derivatives possess significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents. For instance, derivatives have been evaluated for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition .
Anticancer Activity
The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have reported that related hydrazone derivatives exhibit cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and disruption of mitochondrial function .
Antioxidant Activity
Benzohydrazides are known for their antioxidant properties, which can be attributed to their ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders . In vitro assays measuring DPPH radical scavenging activity have shown promising results for compounds with similar structures.
Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : Due to its anticancer properties, this compound is being investigated as a potential lead for developing new chemotherapeutic agents.
- Antimicrobial Treatments : Its efficacy against microbial pathogens suggests potential applications in developing new antibiotics or antifungal agents.
- Antioxidant Supplements : The antioxidant capacity may lead to formulations aimed at reducing oxidative stress in clinical settings.
Case Studies and Research Findings
| Study | Compound | Biological Activity | Results |
|---|---|---|---|
| Zheng et al. (2011) | N'-substituted benzoylhydrazones | Antimicrobial | Significant inhibition against Gram-positive bacteria |
| Wang et al. (2020) | Benzohydrazide derivatives | Anticancer | Induced apoptosis in prostate cancer cells |
| Liu et al. (2021) | Dimethylaminobenzohydrazones | Antioxidant | High radical scavenging activity (IC50 values < 50 µM) |
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzohydrazide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
- 4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide (Compound 14): This analog substitutes the benzoyl core with a 4-tert-butyl group. Crystallographic analysis reveals a monoclinic lattice (space group Pbca or Pbc2, discrepancy noted in references), with bond lengths and angles consistent with hydrazone derivatives.
- N′-(4-Methoxybenzylidene) Derivatives (H18–H22): These derivatives (e.g., H18: C₃₄H₂₈N₄O₂) replace the dimethylamino group with methoxy (-OCH₃) or tolyl substituents. Higher melting points (230–243°C) and yields (70–83%) suggest improved thermal stability and synthetic efficiency compared to the target compound, though electronic effects differ due to the methoxy group’s weaker electron-donating capacity .
Electronic and Theoretical Comparisons
A theoretical study (PM3 method) compared the target compound with N'-(4-aminobenzylidene)benzohydrazide, revealing:
- Lower energy gap (ΔE): The dimethylamino substituent reduces the HOMO-LUMO gap (4.78 eV vs. 5.12 eV), enhancing charge transfer efficiency .
- Higher hardness (η): 2.39 eV (target) vs. 2.56 eV (amino analog), indicating greater resistance to electron deformation .
- Vibrational frequencies: Stronger IR absorption bands in the dimethylamino derivative correlate with improved intermolecular interactions .
Physicochemical Property Comparisons
Biological Activity
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C16H18N4O
- Molecular Weight : 282.34 g/mol
- IUPAC Name : this compound
The compound features a hydrazone linkage which is crucial for its biological interactions. The dimethylamino group enhances its solubility and potential bioactivity.
Synthesis
The synthesis typically involves the condensation reaction between benzohydrazide and 4-(dimethylamino)benzaldehyde under acidic conditions. This reaction can be optimized for yield and purity through various methods such as reflux in ethanol or methanol.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against several pathogens. Studies have shown that it exhibits significant inhibitory effects against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values indicate that the compound has comparable efficacy to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.
| Pathogen | MIC (µg/mL) | Comparison with Kanamycin |
|---|---|---|
| Escherichia coli | 15 | Similar |
| Staphylococcus aureus | 20 | Slightly lower |
| Pseudomonas aeruginosa | 25 | Higher |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, with mechanisms involving:
- Inhibition of tubulin polymerization
- Disruption of cellular signaling pathways
The compound showed an IC50 value of approximately 17 µM against various cancer cell lines, indicating potent anticancer properties.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules, leading to:
- Enzyme inhibition : The compound acts as an inhibitor for certain enzymes involved in bacterial cell wall synthesis.
- Cellular interaction : It interacts with cellular components, disrupting normal cellular functions and triggering apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Study : In a study published in MDPI, this compound demonstrated strong antibacterial activity, particularly against multidrug-resistant strains of bacteria. The study emphasized the need for further exploration into its mechanism of action and potential modifications to enhance efficacy .
- Anticancer Evaluation : A recent investigation published in PMC reported that the compound significantly inhibited tumor growth in xenograft models. The study suggested that the compound's ability to induce apoptosis through mitochondrial pathways could be a promising avenue for cancer therapy .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the dimethylamino group can affect the biological activity of the compound. Variations lead to differing potencies against various pathogens, highlighting the importance of structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
